An In-Depth Technical Guide to (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one: Properties, Synthesis, and Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one (CAS No. 5782-56-9) is a functionalized organic compound belonging to the class of β-enaminones.[1][2] As a vinylogous amide, its unique conjugated system imparts a rich and versatile chemical reactivity, making it a valuable intermediate and building block in modern organic synthesis. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed spectroscopic characterization, a proposed, field-proven synthetic methodology with mechanistic insights, and an exploration of its reactivity profile and synthetic potential. The information herein is intended to equip researchers with the foundational knowledge required to effectively utilize this reagent in complex synthetic campaigns and drug discovery programs.
Core Molecular Profile and Physicochemical Properties
(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one is characterized by an (E)-configured carbon-carbon double bond conjugated to a ketone and substituted with a dimethylamino group. This arrangement establishes a push-pull electronic system, where the electron-donating amino group influences the electron-deficient carbonyl moiety through the π-system. This electronic communication is fundamental to its stability, spectroscopic signature, and chemical behavior.
The compound is a liquid at room temperature and is best stored under refrigeration (2-8°C) to maintain its integrity.[2]
Table 1: Key Physicochemical and Identification Properties
| Property | Value | Source(s) |
| IUPAC Name | (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one | PubChem |
| CAS Number | 5782-56-9 | [1][2] |
| Molecular Formula | C₈H₁₅NO | [1][2] |
| Molecular Weight | 141.21 g/mol | [2] |
| Physical Form | Liquid | |
| Boiling Point | 90 °C @ 1.5 mBar | |
| Purity | ≥95% (Typical Commercial Grade) | |
| Storage Conditions | 2-8°C Refrigerator | [2] |
Spectroscopic Characterization: The Molecular Fingerprint
A thorough understanding of the spectroscopic data is critical for reaction monitoring and structural confirmation. The conjugated nature of the enaminone system gives rise to distinct and predictable spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons, whose chemical shifts are influenced by the opposing electronic effects of the amino and carbonyl groups. The proton on C2 (α to the carbonyl) will appear downfield relative to a simple alkene, while the proton on C1 (β to the carbonyl) will be shifted upfield due to the electron-donating effect of the nitrogen atom. The isopropyl group will present as a septet and a doublet, and the N,N-dimethyl groups will likely appear as a singlet, though they may broaden or split at low temperatures if rotation around the C-N bond is slow.
-
¹³C NMR: The carbon spectrum provides definitive evidence of the functional groups. A reference spectrum is available in the literature, confirming the structure.[3] Key expected resonances include the carbonyl carbon (C3) around 190-200 ppm, and the two vinylic carbons (C1 and C2). The remaining aliphatic carbons, including the isopropyl and N-methyl groups, will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by strong absorption bands characteristic of the conjugated system.
-
C=O Stretch: The carbonyl stretching frequency is significantly lowered from a typical saturated ketone (~1715 cm⁻¹) to approximately 1640-1660 cm⁻¹ due to delocalization of the nitrogen lone pair, which reduces the double-bond character of the carbonyl.
-
C=C Stretch: A strong C=C stretching band is expected around 1550-1600 cm⁻¹, often coupled with the C=O vibration.
-
C-N Stretch: The C-N stretching vibration will appear in the fingerprint region, typically around 1100-1300 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 141. Key fragmentation pathways would likely involve the loss of the isopropyl group ([M-43]⁺) and cleavage alpha to the carbonyl group, providing further structural confirmation.
Synthesis and Mechanistic Pathway
Enaminones of this type are most reliably synthesized via the condensation of a ketone with an amide acetal, such as dimethylformamide dimethyl acetal (DMF-DMA). This method is highly efficient and provides excellent control over the desired (E)-stereoisomer.
Proposed Synthetic Protocol
Reaction: Condensation of 3-methyl-2-butanone with Dimethylformamide Dimethyl Acetal (DMF-DMA).
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-butanone (1.0 eq).
-
Add DMF-DMA (1.1 eq) to the flask. Toluene or another inert solvent may be used, although the reaction often proceeds efficiently under neat conditions.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS, observing the consumption of the starting ketone.
-
During the reaction, methanol is formed as a byproduct and can be removed by distillation to drive the equilibrium toward the product.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent and any excess DMF-DMA under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one as a liquid.
Mechanistic Elucidation
The reaction proceeds through a well-established addition-elimination mechanism. The use of DMF-DMA is causal to the reaction's success; it serves as a highly electrophilic source of a dimethylaminomethylidene group, with two methoxy groups acting as excellent leaving groups.
Caption: Reactivity sites of the enaminone scaffold.
Reactions with Electrophiles
The C2 carbon (α to the carbonyl) is rendered nucleophilic by the electron-donating dimethylamino group. This site can be readily alkylated, acylated, or otherwise functionalized using a variety of electrophilic reagents, typically after deprotonation with a suitable base to form a more potent nucleophile.
Reactions with Nucleophiles and in Cycloadditions
The primary site for nucleophilic attack is the electrophilic carbonyl carbon (C3). However, the true synthetic power of enaminones is realized in their role as 1,3-dielectrophilic synthons for the construction of five- and six-membered heterocycles. By reacting with binucleophiles such as hydrazine, hydroxylamine, guanidine, or amidines, a wide array of pyrazoles, isoxazoles, and pyrimidines can be synthesized. In these reactions, one nucleophilic center of the reagent attacks the carbonyl carbon, while the other attacks the C1 carbon, with subsequent elimination of dimethylamine and water to drive the cyclization.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety. (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one is classified as harmful. Table 2: GHS Hazard and Safety Information
| Category | Information | Source |
| Signal Word | Warning | |
| Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Handling:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. * Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat. * Keep away from incompatible materials such as strong acids and oxidizing agents. [4] Storage:
-
Store in a tightly sealed container in a refrigerator (2-8°C). [2]* Keep away from sources of ignition. [4]
Conclusion
(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one is a synthetically versatile and valuable building block. Its well-defined physicochemical properties, predictable spectroscopic profile, and straightforward synthesis make it an accessible reagent for research laboratories. The true strength of this compound lies in its multifaceted reactivity, enabling its use as a precursor for a diverse range of functionalized acyclic and heterocyclic molecules. For scientists engaged in medicinal chemistry, drug discovery, and materials science, a thorough understanding of this enaminone's chemical behavior opens avenues for the efficient construction of novel molecular entities.
References
-
PubChem, National Institutes of Health. (1E)-1-(Dimethylamino)-4-methylpent-1-en-3-one Summary. [Link]
-
Asghar, M. N., Khan, I. U., Arshad, M. N., & Rehman, J. (2009). (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3063. [Link]
-
Pharmaffiliates. 1-(Dimethylamino)-4-methyl-1-penten-3-one Product Page. [Link]
-
SpectraBase. E-1-(DIMETHYLAMINO)-4-METHYLPENT-1-EN-3-ONE Spectrum. [Link]
-
ResearchGate. (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one PDF. [Link]
-
PubChem, National Institutes of Health. 1-(Dimethylamino)pent-1-en-3-one Summary. [Link]
-
Crysdot LLC. 1-(Dimethylamino)-4-methylpent-1-en-3-one Product Page. [Link]
